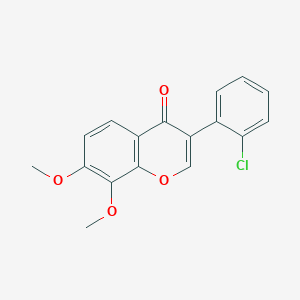
3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide, also known as CMNB, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide involves its ability to bind to the active site of the targeted enzyme or protein, thereby inhibiting its activity. The binding of 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide to the active site is mediated by specific interactions between the molecule and the amino acid residues of the enzyme or protein.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide depend on the specific enzyme or protein that it targets. Inhibition of CK2 by 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. Inhibition of PP5 by 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide has been shown to enhance the response of cells to DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide in lab experiments is its specificity towards certain enzymes and proteins. This allows for targeted inhibition of specific cellular processes. However, one of the limitations of using 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide in scientific research. One potential application is in the development of new cancer therapies, as the inhibition of CK2 by 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide has shown promising results in inducing apoptosis in cancer cells. Another potential application is in the study of DNA damage response pathways, as the inhibition of PP5 by 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide has been shown to enhance the response of cells to DNA damage. Additionally, further research is needed to investigate the potential toxicity of 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide and to develop safer and more effective inhibitors of targeted enzymes and proteins.
Synthesemethoden
The synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide involves a series of chemical reactions. The starting material for the synthesis is 2-methoxy-5-methylphenol, which is then converted to 3-chloro-4-nitrobenzamide through a series of reactions. The final step involves the introduction of a chlorine atom to the 3-position of the benzene ring, resulting in the formation of 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide has been extensively used in scientific research due to its inhibitory effects on certain enzymes and proteins. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell growth and differentiation. 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide has also been shown to inhibit the activity of the protein phosphatase PP5, which is involved in the regulation of various signaling pathways.
Eigenschaften
IUPAC Name |
3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-3-6-14(22-2)12(7-9)17-15(19)10-4-5-13(18(20)21)11(16)8-10/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLQBLMDZVNSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5760496.png)
![ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5760499.png)

![2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5760510.png)


![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5760532.png)



![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5760560.png)
![ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5760562.png)